1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine
CAS No.: 1245772-93-3
Cat. No.: VC4811163
Molecular Formula: C6H8F3N3
Molecular Weight: 179.146
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1245772-93-3 |
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Molecular Formula | C6H8F3N3 |
Molecular Weight | 179.146 |
IUPAC Name | 2-(3,3,3-trifluoropropyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C6H8F3N3/c7-6(8,9)2-4-12-5(10)1-3-11-12/h1,3H,2,4,10H2 |
Standard InChI Key | OZXDXRWOBIASPL-UHFFFAOYSA-N |
SMILES | C1=C(N(N=C1)CCC(F)(F)F)N |
Introduction
Structural Characterization and Regiochemical Considerations
Molecular Architecture and Isomerism
1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The trifluoropropyl group (-CF2CF2CF3) at the 1-position and the amine (-NH2) at the 5-position define its regioisomeric identity. Key structural parameters can be inferred from related compounds:
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Molecular formula: C6H8F3N3 (consistent with regioisomers such as the 3- and 4-amine derivatives) .
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SMILES notation: C1=CC(=NN1CCC(F)(F)F)N, distinguishing it from the 3-amine isomer (C1=CN(N=C1N)CCC(F)(F)F) .
The regiochemistry of pyrazole derivatives significantly influences their electronic and steric profiles. For instance, the 5-amine isomer may exhibit distinct hydrogen-bonding capabilities compared to the 3- or 4-amine counterparts, potentially altering solubility and reactivity.
Table 1: Comparison of Pyrazole Regioisomers
Synthetic Strategies and Challenges
Direct Synthesis Approaches
While no explicit protocols for 1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-amine are documented, analogous routes for trifluoropropylpyrazoles suggest viable pathways:
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Cyclocondensation: Reaction of 1,3-diketones with hydrazine derivatives in the presence of trifluoropropylating agents. For example, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one could serve as a precursor, as demonstrated in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles .
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Post-functionalization: Introducing the trifluoropropyl group via nucleophilic substitution on pre-formed pyrazole rings. This method has been employed for 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine .
Regioselective Challenges
The synthesis of specific pyrazole regioisomers often requires careful control of reaction conditions. For instance, lithiation strategies in flow reactors have enabled regioselective functionalization of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles . Similar approaches could be adapted to introduce the amine group at the 5-position, though competing reactions at the 3- and 4-positions may necessitate chromatographic separation or crystallization techniques .
Physicochemical Properties and Stability
Thermal Behavior
Data from the 4-amine analog (CAS 1245771-72-5) reveals a melting point >100°C and decomposition temperature >260°C. The 5-amine isomer is expected to exhibit comparable thermostability due to the electron-withdrawing trifluoropropyl group, which reduces ring electron density and enhances thermal resistance .
Spectroscopic Features
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Raman spectroscopy: Predicted peaks near 1763 cm⁻¹ (C=O stretch absent, distinguishing it from nitro derivatives) .
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IR spectroscopy: Characteristic N-H stretches (~3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Table 2: Predicted Spectroscopic Data
Technique | Key Peaks (cm⁻¹) | Assignment |
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IR | 3300–3500 (broad) | N-H stretch |
1100–1200 | C-F symmetric/asymmetric stretches | |
Raman | 1584, 1528, 1465 | Pyrazole ring vibrations |
Future Research Directions
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Regioselective synthesis: Developing catalytic methods to favor 5-amine formation over other isomers.
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Crystallographic studies: Resolving the single-crystal structure to confirm regiochemistry and intermolecular interactions.
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Application testing: Evaluating performance in aluminized explosives and pharmacodynamic models.
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